6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate
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Overview
Description
6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate involves multiple steps, starting with the preparation of the core furan ring. Common synthetic routes include:
Decarboxylation of Furancarboxylic Acids: This method involves the removal of a carboxyl group from furancarboxylic acids under controlled conditions.
Conversion from Carbohydrates via 5-(Hydroxymethyl)furfural: This method uses carbohydrates as starting materials, which are converted to furans through dehydration and cyclization reactions.
Cyclodehydration of 1,4-Diketones: This method involves the cyclization and dehydration of 1,4-diketones to form the furan ring.
Chemical Reactions Analysis
6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: Furan derivatives, including this compound, are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate can be compared with other furan derivatives, such as:
2-Furoic Acid: Known for its antimicrobial properties.
5-(Hydroxymethyl)furfural: Used in the synthesis of various organic compounds.
Furan-2-carboxylic Acid: Utilized in the production of pharmaceuticals and agrochemicals.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H24O6/c1-5-31-22-12-6-18(7-13-22)20-14-23(28)25-16(2)32-17(3)26(25)24(15-20)33-27(29)19-8-10-21(30-4)11-9-19/h6-15H,5H2,1-4H3 |
InChI Key |
ROZBJNHXNLWGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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